

The Role of IR-1061 in Advancing Cancer Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) cyanine dye, **IR-1061**, is emerging as a potent tool in the arsenal against cancer. Its strong absorbance in the second near-infrared (NIR-II) window (1000-1700 nm) allows for deeper tissue penetration of light, making it an ideal candidate for a range of applications in oncology research, from high-resolution in vivo imaging to targeted therapies. This technical guide provides an in-depth exploration of the core uses of **IR-1061** in cancer research, detailing experimental protocols, summarizing key quantitative data, and visualizing complex biological and experimental workflows.

Core Applications of IR-1061 in Oncology

IR-1061's utility in cancer research is primarily centered around its exceptional photothermal conversion efficiency. When irradiated with NIR light, **IR-1061** rapidly converts light energy into heat, a property harnessed in photothermal therapy (PTT) to induce localized hyperthermia and subsequent tumor cell death. Furthermore, its intrinsic fluorescence in the NIR-II region enables high-contrast, deep-tissue bioimaging for tumor visualization and tracking. To overcome its inherent hydrophobicity and improve tumor accumulation, **IR-1061** is often encapsulated within nanoparticles, which also opens avenues for its use as a drug delivery vehicle.

Quantitative Data Summary



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The following tables summarize key quantitative parameters from various studies utilizing **IR-1061** in different nanoparticle formulations for cancer research.



Nanoparticl e Formulation	Average Size (nm)	Zeta Potential (mV)	Encapsulati on Efficiency (%)	Phototherm al Conversion Efficiency (η) (%)	Key Findings
IR-1061- loaded Apoferritin (IR- AFN@PTX- FA)	~20	Not Reported	Not Reported	Not Reported	Enhanced solubility of IR-1061 and paclitaxel; effective NIR- II photothermal effect.[1]
P2@IR1061- RGD	Not Reported	Not Reported	Not Reported	48.9	Prevents aggregation of IR-1061, leading to high photothermal conversion efficiency.[2]
IR-1061- loaded OTN- PSt-PEG NP	Sub-100	Not Reported	Not Reported	Not Reported	Quantum yield of 0.65%; suitable for in vivo deep imaging.[3]
IR-1061- loaded Micellar Nanoparticles	Not Reported	Not Reported	Not Reported	Not Reported	Heat treatment of nanoparticles can improve fluorescence properties.[4]



In Vivo Study Paramet ers	Animal Model	Tumor Model	Nanopa rticle Formula tion	Laser Wavele ngth (nm)	Laser Power Density (W/cm²)	Treatme nt Duratio n	Outcom e
Photothe rmal- Chemoth erapy	Balb/c nude mice	4T1 subcutan eous xenograft	IR- AFN@PT X-FA	1064	0.75	5 min, daily for 3 days	Significa nt tumor inhibition. [1]
Photothe rmal Therapy	Not Specified	Not Specified	P2@IR1 061-RGD	1064	1	10 min	Not Reported
In Vivo Imaging	BALB/c nude mice	Colon-26 subcutan eous	OTN- MNPs containin g IR- 1061	980 (excitatio n)	Not Applicabl e	Not Applicabl e	Successful visualizat ion of blood vessels and tumor tissue.[4]
Photothe rmal Therapy	Nude mice	U373 human glioma xenograft	PEG- coated nanoshell s	Near- infrared	Not Reported	Not Reported	Improved survival and tumor regressio n.[5]
Photothe rmal Therapy	Immune- compete nt mice	CT26.WT murine colon carcinom a	PEG- coated nanoshell s	808	4	3 min	Complete tumor abateme nt.[6]

Experimental Protocols



Formulation of IR-1061 Loaded Nanoparticles

This protocol provides a generalized method for encapsulating the hydrophobic **IR-1061** dye into a polymer-based nanoparticle for improved biocompatibility and tumor targeting.

Materials:

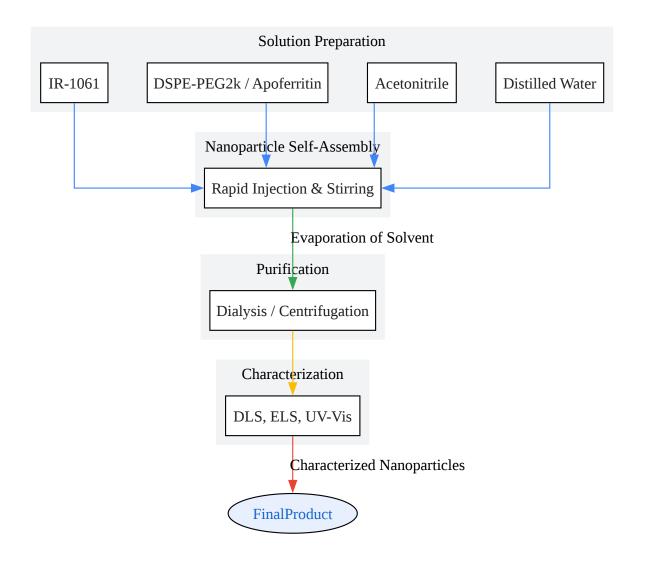
- IR-1061 dye
- DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
- Apoferritin (or other suitable polymer/lipid)
- Acetonitrile (ACN)
- Distilled water
- Dialysis membrane (MWCO 10 kDa)
- Centrifugal filter units (MWCO 10 kDa)

Procedure:

- Dissolve DSPE-PEG2k and IR-1061 in acetonitrile.[4]
- Rapidly inject this organic solution into distilled water while stirring vigorously to initiate nanoparticle self-assembly via nanoprecipitation.
- Continue stirring for several hours at room temperature to allow for the evaporation of acetonitrile.[4]
- For formulations involving protein cages like apoferritin, IR-1061 can be conjugated with PEG and then mixed with the apoferritin solution.[1]
- Purify the resulting nanoparticle suspension to remove free IR-1061 and other reactants.
 This can be achieved through dialysis against distilled water for 24-48 hours or by using centrifugal filter units.[4]



 Characterize the nanoparticles for size, zeta potential, and IR-1061 loading efficiency using techniques such as dynamic light scattering (DLS), electrophoretic light scattering (ELS), and UV-Vis-NIR spectrophotometry.



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Workflow for IR-1061 Nanoparticle Formulation.

In Vivo Photothermal Therapy in a Mouse Model

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This protocol outlines a typical procedure for evaluating the efficacy of **IR-1061**-based nanoparticles for photothermal therapy in a subcutaneous tumor model in mice.

Materials:

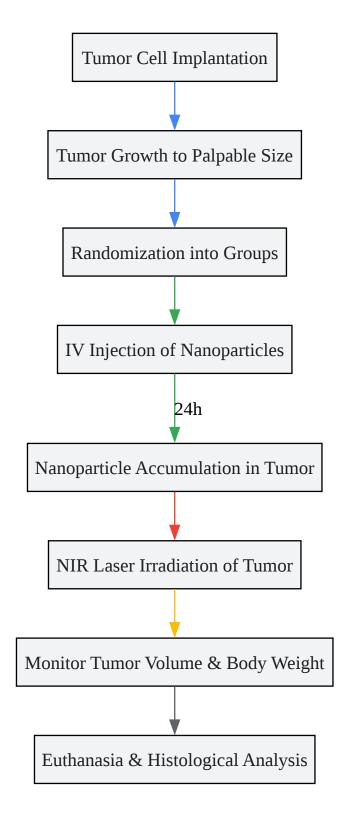
- Tumor-bearing mice (e.g., Balb/c nude mice with 4T1 xenografts).[1]
- IR-1061 loaded nanoparticles suspended in sterile PBS.
- NIR laser with a specific wavelength (e.g., 808 nm or 1064 nm).[1][6]
- Anesthesia for mice.
- Calipers for tumor measurement.

Procedure:

- Establish a subcutaneous tumor model by injecting cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
- Randomly divide the mice into control and treatment groups (e.g., PBS, PBS + Laser, Nanoparticles only, Nanoparticles + Laser).
- Administer the IR-1061 loaded nanoparticles intravenously via the tail vein. The dosage will
 depend on the nanoparticle formulation and IR-1061 concentration.
- Allow the nanoparticles to accumulate in the tumor. The optimal accumulation time should be determined through biodistribution studies, but a common time point is 24 hours postinjection.[1]
- Anesthetize the mice and irradiate the tumor region with the NIR laser for a predetermined duration (e.g., 5-10 minutes) and power density (e.g., 0.75-4 W/cm²).[1][6]
- Monitor tumor growth by measuring tumor volume with calipers every few days.
- Monitor the body weight of the mice as an indicator of systemic toxicity.



 At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment efficacy and potential side effects.



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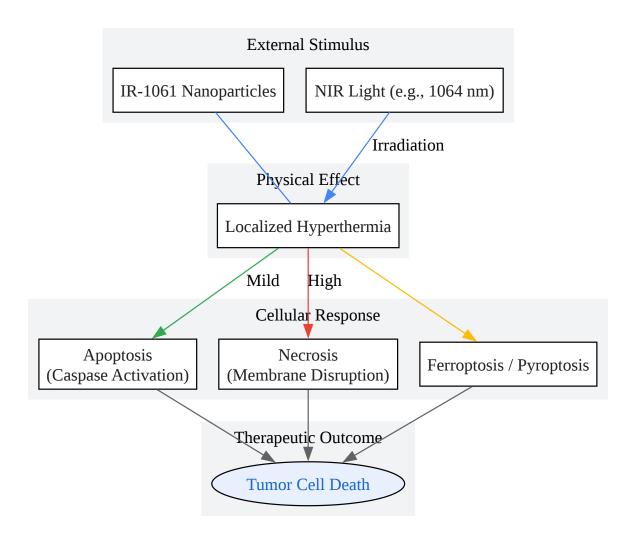
In Vivo Photothermal Therapy Experimental Workflow.

Mechanism of Action: Photothermal-Induced Cell Death

The primary mechanism of action for **IR-1061** in cancer therapy is the induction of cell death through hyperthermia. Upon NIR irradiation, the localized heat generated by **IR-1061** leads to a rapid increase in temperature within the tumor microenvironment. This thermal stress can trigger several cell death pathways.

- Apoptosis: At milder temperatures, the heat can induce programmed cell death, or apoptosis.
 This involves the activation of a cascade of caspases, leading to DNA fragmentation and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing a significant inflammatory response.
- Necrosis: At higher temperatures, the cellular damage is more severe, leading to necrosis.
 This is a form of uncontrolled cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.
- Other Pathways: Recent studies suggest that PTT can also induce other forms of regulated cell death, such as ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation) and pyroptosis (a pro-inflammatory form of programmed cell death).[8][9] The activation of these pathways can further contribute to tumor destruction and may even stimulate an anti-tumor immune response.





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Signaling Pathways in IR-1061 Mediated PTT.

Conclusion

IR-1061 is a versatile and powerful agent in the field of cancer research. Its unique optical properties in the NIR-II window, coupled with its high photothermal conversion efficiency, make it an excellent candidate for developing advanced theranostic platforms. By formulating **IR-1061** into nanoparticles, researchers can overcome its limitations and enhance its therapeutic efficacy and imaging capabilities. The detailed protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to explore and harness the full potential of **IR-1061** in the ongoing fight against cancer. Further



research into novel nanoparticle formulations and combination therapies will undoubtedly continue to expand the applications of this promising NIR dye.

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